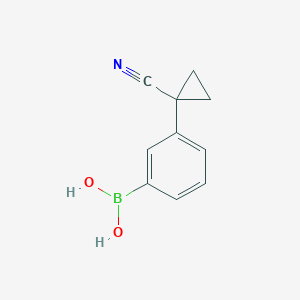

3-(1-Cyanocyclopropyl)phenylboronic acid

Description

3-(1-Cyanocyclopropyl)phenylboronic acid (molecular formula: C₁₀H₁₀BNO₂) is a boronic acid derivative featuring a phenyl ring substituted with a 1-cyanocyclopropyl group at the 3-position. Its SMILES notation is B(C1=CC(=CC=C1)C2(CC2)C#N)(O)O, and its InChIKey is QPFQYMMRBKIABU-UHFFFAOYSA-N . This compound is structurally distinct due to the electron-withdrawing cyano group and the sterically constrained cyclopropane ring. Current literature lacks specific data on its synthesis, applications, or physical properties, suggesting it is a novel or underexplored compound .

Properties

IUPAC Name |

[3-(1-cyanocyclopropyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-7-10(4-5-10)8-2-1-3-9(6-8)11(13)14/h1-3,6,13-14H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMMRBKIABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2(CC2)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclopropyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of 3-(1-Cyanocyclopropyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanocyclopropyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction of the cyanocyclopropyl group to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

Oxidation: Phenols, quinones

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

3-(1-Cyanocyclopropyl)phenylboronic acid is primarily utilized as a reagent in organic synthesis. Its boronic acid functional group allows it to participate in various coupling reactions, particularly the Suzuki coupling reaction, which is pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

In a study published in UCL Discovery, boronic acids were highlighted for their role in facilitating Suzuki coupling reactions, allowing for the construction of biaryl compounds. The study emphasizes the versatility of boronic acids, including derivatives like 3-(1-Cyanocyclopropyl)phenylboronic acid, in synthesizing target compounds with high yields and selectivity .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its structural features that can influence biological activity.

Antimicrobial Properties

Boronic acids have been explored for their antimicrobial activities. A review highlighted that certain boronic acid derivatives possess significant antibacterial effects against various pathogens . Although direct studies on 3-(1-Cyanocyclopropyl)phenylboronic acid are not extensively documented, the broader category of boronic acids shows promise in this area.

Environmental Chemistry

The environmental impact of boronic acids, including their biodegradability and toxicity towards aquatic organisms, is an emerging area of research. Studies have shown that certain phenylboronic acids can affect the growth rates of cyanobacteria, which are vital components of aquatic ecosystems . Understanding these interactions is crucial for assessing the environmental safety of compounds like 3-(1-Cyanocyclopropyl)phenylboronic acid.

Material Science

In material science, boronic acids are used to create advanced materials such as polymers and nanocomposites. Their ability to form reversible covalent bonds with diols makes them suitable for developing materials with tunable properties.

Case Study: OLED Applications

3-(1-Cyanocyclopropyl)phenylboronic acid can serve as a precursor in synthesizing phosphorescent materials for organic light-emitting diodes (OLEDs). The incorporation of boron into organic frameworks enhances the electronic properties necessary for efficient light emission .

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)phenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyanocyclopropyl group can also participate in various reactions, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(1-cyanocyclopropyl)phenylboronic acid with other phenylboronic acid derivatives, emphasizing substituent effects:

Electronic and Steric Effects

- Electron-Withdrawing Groups: The cyano group in 3-(1-cyanocyclopropyl)phenylboronic acid is stronger than chloro (in 3-CPBA) or carbamoyl (in 3-(2,5-dimethylphenylcarbamoyl)phenylboronic acid ), likely lowering its pKa and increasing acidity. This could enhance reactivity in Suzuki-Miyaura cross-coupling reactions compared to PBA .

Physical Properties and Stability

- Melting Points : While PBA melts at 213–215°C , data for the target compound are unavailable. Derivatives with bulkier substituents (e.g., thioureido ) may exhibit lower solubility in polar solvents.

- Stability: The discontinued status of 2-(1-cyanocyclopropyl)phenylboronic acid suggests synthetic or stability challenges, possibly due to ring strain or sensitivity to hydrolysis.

Biological Activity

3-(1-Cyanocyclopropyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological molecules, making it a candidate for further investigation into its biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula: CHBNO

- IUPAC Name: 3-(1-cyanocyclopropyl)phenylboronic acid

- CAS Number: 46739632

The compound features a phenyl ring substituted with a cyanocyclopropyl group and a boronic acid moiety, which is crucial for its reactivity and interaction with biomolecules.

The biological activity of 3-(1-Cyanocyclopropyl)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules, including sugars and nucleotides. This interaction can lead to the inhibition of specific enzymes, thereby affecting cellular processes such as protein synthesis and metabolic pathways.

Antimicrobial Activity

Research indicates that boronic acids, including 3-(1-Cyanocyclopropyl)phenylboronic acid, exhibit antimicrobial properties. The mechanism often involves the inhibition of leucyl-tRNA synthetase, which is vital for protein synthesis in bacteria.

- Case Study: A study examining various boronic acid derivatives found that compounds similar to 3-(1-Cyanocyclopropyl)phenylboronic acid significantly inhibited the growth of cyanobacteria and other microorganisms at specific concentrations. For example, the inhibition was noted at concentrations as low as 0.3 mM for certain strains, demonstrating the compound's potential as an antibacterial agent .

Anticancer Potential

The role of boronic acids in cancer therapy has been explored due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Other Boronic Acids

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3-(1-Cyanocyclopropyl)phenylboronic acid | Moderate | Potential | Inhibition of tRNA synthetase |

| Tavaborole (5-fluoro-substituted benzoxaborole) | High | Moderate | Inhibition of protein synthesis |

| Phenylboronic Acid | Low | High | Modulation of signaling pathways |

Q & A

Q. What are effective synthetic strategies for 3-(1-Cyanocyclopropyl)phenylboronic acid?

Methodological Answer :

- Suzuki-Miyaura Coupling : Utilize aryl halides (e.g., 3-bromo-(1-cyanocyclopropyl)benzene) with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Optimize reaction parameters (solvent: THF/dioxane; base: K₂CO₃; temperature: 80–100°C) to enhance yield .

- Cyclopropane Functionalization : Introduce the cyanocyclopropyl group via [2+1] cycloaddition of diazo compounds to alkenes, followed by boronation using Miyaura borylation .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : Use ¹H, ¹¹B, and ¹³C NMR to confirm boronic acid structure and substituent placement. For example, ¹¹B NMR typically shows a peak near δ 30 ppm for boronic acids .

- X-ray Crystallography : Resolve crystal structure to analyze steric effects of the cyanocyclopropyl group on the boronic acid’s planar geometry .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, noting the isotopic pattern for boron (m/z 10B/11B) .

Advanced Research Questions

Q. How does the electron-withdrawing cyanocyclopropyl group influence the boronic acid’s electronic properties and reactivity?

Methodological Answer :

- DFT Calculations : Perform B3LYP/6-31G(d) simulations to quantify electron density distribution. The cyano group lowers the boronic acid’s pKa (~8.5–9.5 vs. ~10 for unsubstituted phenylboronic acid), enhancing its reactivity in aqueous Suzuki couplings .

- Frontier Orbital Analysis : Compare HOMO-LUMO gaps with analogs (e.g., 3-formylphenylboronic acid) to predict nucleophilic/electrophilic behavior in cross-couplings .

Q. What experimental approaches resolve contradictions in proposed binding mechanisms between boronic acids and biomolecules (e.g., sialic acids)?

Methodological Answer :

- Multi-NMR Titrations : Conduct pH-dependent ¹H, ¹¹B, and ¹³C NMR to identify binding sites (e.g., α-hydroxycarboxylate vs. glycerol diols in sialic acids). For example, Otsuka et al. observed pH-dependent shifts in ¹¹B NMR for Neu5Ac complexes .

- Computational Docking : Use AutoDock Vina to model interactions, focusing on steric effects from the cyanocyclopropyl group that may block or favor specific binding modes .

Q. How do structural modifications at the cyclopropyl moiety affect diol-binding affinity in sensing applications?

Methodological Answer :

- Competitive Assays : Compare binding constants (Ka) via fluorescence quenching with alizarin red S. For instance, 3-aminophenylboronic acid binds glucose with Ka ~12 M⁻¹, while steric hindrance from bulky substituents (e.g., cyanocyclopropyl) may reduce affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding mechanisms .

Data Contradiction Analysis

Q. Why do studies report conflicting binding sites for boronic acid-diol interactions?

Methodological Resolution :

- pH Dependency : Djanashvili et al. demonstrated that phenylboronic acid binds Neu5Ac’s α-hydroxycarboxylate at pH <8 and shifts to glycerol diols at pH >8, conflicting with Otsuka’s model. Replicate experiments under standardized pH conditions (e.g., physiological pH 7.4) to clarify discrepancies .

- Substituent Effects : The cyanocyclopropyl group’s steric bulk may restrict access to certain diol configurations, necessitating molecular dynamics simulations to assess conformational flexibility .

Experimental Design Considerations

Q. How to optimize reaction conditions for Suzuki-Miyaura coupling with sterically hindered substrates?

Methodological Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.